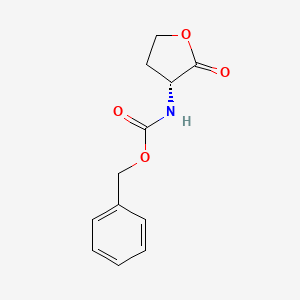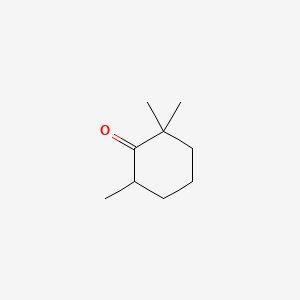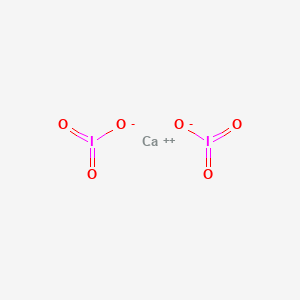
Cbz-D-Homoserine lactone
Vue d'ensemble
Description
Cbz-D-Homoserine lactone is an organic compound that belongs to the family of N-acyl homoserine lactones (AHLs) . It has a molecular formula of C12H13NO4 .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions . In one study, novel series of chalcone-based homoserine lactones were synthesized and their quorum sensing (QS) inhibitory activity was evaluated against Pseudomonas aeruginosa in vitro .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular weight of 235.24 g/mol . The average mass is 235.236 Da and the mono-isotopic mass is 235.084457 Da .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it has been used in the synthesis of chalcone-based homoserine lactones . The reaction conditions involve the use of triethylamine in chloroform at 20°C .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 235.24 g/mol . It has a density of 1.27±0.1 g/cm3 (Predicted), a melting point of 126-128 °C, and a boiling point of 466.1±44.0 °C (Predicted) .
Applications De Recherche Scientifique
Inhibition of Viral Replication
Cbz-D-Homoserine lactone derivatives, such as D-N-Cbz-serine beta-lactone, have shown potential as inhibitors of viral enzymes. For instance, they have demonstrated inhibitory effects on the Hepatitis A virus (HAV) 3C enzyme, which is crucial for viral replication. The specific action involves competitive reversible inhibition, impacting the cysteine proteinase essential for viral infectivity, representing a promising avenue for antiviral drug development (Lall, Ramtohul, James, & Vederas, 2002).
Detection of Bacterial Signaling Molecules
This compound is also relevant in the detection of acyl-homoserine lactone signal molecules, which are critical in bacterial quorum sensing. Techniques like thin-layer chromatography have been developed to detect these signaling molecules, contributing significantly to understanding bacterial communication and coordination (Shaw et al., 1997).
Quorum Sensing Precursors Detection
Research has also explored the use of this compound in developing sensors for detecting quorum sensing precursors. For example, conductive molecularly imprinted polymers have been created for the sensitive and selective detection of homoserine lactone derivatives, demonstrating potential in monitoring bacterial population density and activities (Susmel & Comuzzi, 2017).
Impact on Bacterial Gene Expression
Studies have identified specific bacteria in animal gastrointestinal tracts that produce acyl-homoserine lactones, impacting gene expression. This discovery has implications for understanding how pathogenic bacteria like Escherichia coli regulate their survival and virulence in host environments (Yang, Zhou, Hardwidge, Cui, & Zhu, 2018).
Chemical Synthesis and Modification
There's research into the chemical synthesis of this compound derivatives, focusing on methods like amino protection of L-Homoserine lactone hydrochloride. Such studies contribute to our understanding of synthetic pathways and may facilitate the production of compounds for further biological applications (Huang Jin, 2010).
Mécanisme D'action
Target of Action
Cbz-D-Homoserine lactone is a derivative of N-acyl-homoserine lactones (AHLs), which are produced by Gram-negative bacteria . AHLs are known to be involved in bacterial quorum sensing, a chemical language allowing bacteria to interact through the excretion of molecules . The primary targets of this compound are therefore likely to be the same as those of AHLs, which include the LuxI-type enzymes that synthesize AHL molecules and the LuxR-type proteins that bind to AHLs to regulate quorum sensing-dependent gene expression .
Mode of Action
This compound interacts with its targets by binding to the LuxR-type proteins, which are AHL transcriptional regulators . This binding regulates quorum sensing-dependent gene expression, allowing bacteria to sense population density and modulate gene expression
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in quorum sensing . Quorum sensing is a cell density-dependent mechanism that allows bacteria to synchronize their metabolic and physiological activities . AHLs, including this compound, are key molecules in these pathways, regulating the expression of various genes and leading to large phenotypic transformations .
Pharmacokinetics
Its physical and chemical properties such as melting point (127-132°c), boiling point (4661±440 °C), and density (127±01 g/cm3) have been reported . These properties can influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in quorum sensing. By interacting with LuxR-type proteins and regulating gene expression, this compound can influence bacterial behavior, including virulence, antibiotic resistance, and biofilm formation . .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the concentration of AHLs in the environment increases with cell concentration, affecting the detection threshold and subsequent intracellular signaling cascades . Additionally, factors such as pH and temperature can impact the stability and efficacy of this compound
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
benzyl N-[(3R)-2-oxooxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-10(6-7-16-11)13-12(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWDZIFOVOUDAG-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333190 | |
| Record name | Cbz-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41088-89-5 | |
| Record name | Cbz-D-Homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70333190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















